Demethylbatatasin IV Demethylbatatasin IV Demethylbatatasin IV, also known as 2'35-trihydroxybibenzyl, belongs to the class of organic compounds known as stilbenes. These are organic compounds containing a 1, 2-diphenylethylene moiety. Stilbenes (C6-C2-C6 ) are derived from the common phenylpropene (C6-C3) skeleton building block. The introduction of one or more hydroxyl groups to a phenyl ring lead to stilbenoids. Thus, demethylbatatasin iv is considered to be an aromatic polyketide lipid molecule. Demethylbatatasin IV is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, demethylbatatasin iv is primarily located in the cytoplasm. Outside of the human body, demethylbatatasin iv can be found in root vegetables. This makes demethylbatatasin iv a potential biomarker for the consumption of this food product.
Demethylbatatasin IV is a stilbenoid.
Brand Name: Vulcanchem
CAS No.: 113276-63-4
VCID: VC1680739
InChI: InChI=1S/C14H14O3/c15-12-7-10(8-13(16)9-12)5-6-11-3-1-2-4-14(11)17/h1-4,7-9,15-17H,5-6H2
SMILES: C1=CC=C(C(=C1)CCC2=CC(=CC(=C2)O)O)O
Molecular Formula: C14H14O3
Molecular Weight: 230.26 g/mol

Demethylbatatasin IV

CAS No.: 113276-63-4

Cat. No.: VC1680739

Molecular Formula: C14H14O3

Molecular Weight: 230.26 g/mol

* For research use only. Not for human or veterinary use.

Demethylbatatasin IV - 113276-63-4

Specification

CAS No. 113276-63-4
Molecular Formula C14H14O3
Molecular Weight 230.26 g/mol
IUPAC Name 5-[2-(2-hydroxyphenyl)ethyl]benzene-1,3-diol
Standard InChI InChI=1S/C14H14O3/c15-12-7-10(8-13(16)9-12)5-6-11-3-1-2-4-14(11)17/h1-4,7-9,15-17H,5-6H2
Standard InChI Key QNLYZTMYRVYPMN-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CCC2=CC(=CC(=C2)O)O)O
Canonical SMILES C1=CC=C(C(=C1)CCC2=CC(=CC(=C2)O)O)O

Introduction

Chemical Structure and Properties

Demethylbatatasin IV (CAS: 113276-63-4) is a stilbenoid with molecular formula C14H14O3 and molecular weight of 230.26 g/mol . It belongs to the class of organic compounds known as stilbenes, which are characterized by a 1,2-diphenylethylene moiety . The compound is more specifically a trihydroxybibenzyl derivative, featuring three hydroxyl groups positioned on two benzene rings connected by an ethyl bridge, giving it the systematic name 5-[2-(2-hydroxyphenyl)ethyl]benzene-1,3-diol .

The compound has several synonyms in scientific literature, including 2',3,5-trihydroxybibenzyl and 5-(2-Hydroxyphenethyl)-1,3-benzenediol . Its structural details can be represented through various notations:

  • SMILES: C1=CC=C(C(=C1)CCC2=CC(=CC(=C2)O)O)O

  • InChI: InChI=1S/C14H14O3/c15-12-7-10(8-13(16)9-12)5-6-11-3-1-2-4-14(11)17/h1-4,7-9,15-17H,5-6H2

  • InChIKey: QNLYZTMYRVYPMN-UHFFFAOYSA-N

Physical and Spectroscopic Properties

As a stilbenoid, Demethylbatatasin IV possesses characteristic physical properties that facilitate its identification and analysis. Spectroscopic data shows predictable collision cross-section measurements across various adduct forms:

Table 1: Predicted Collision Cross Section Data for Demethylbatatasin IV

Adductm/zPredicted CCS (Ų)
[M+H]+231.10158151.3
[M+Na]+253.08352165.4
[M+NH4]+248.12812159.2
[M+K]+269.05746158.7
[M-H]-229.08702154.6
[M+Na-2H]-251.06897159.2
[M]+230.09375154.2
[M]-230.09485154.2

These spectroscopic parameters are valuable for the identification and quantification of Demethylbatatasin IV in complex biological matrices using advanced analytical techniques such as mass spectrometry.

Natural Sources and Distribution

Demethylbatatasin IV has been predominantly identified in various species of the genus Dioscorea (yams), which are economically important crops with numerous pharmaceutical applications .

Plant Species Containing Demethylbatatasin IV

The compound has been specifically reported in:

  • Dioscorea oppositifolia

  • Dioscorea dumetorum

  • Dioscorea alata (Water yam/Purple yam)

  • Dioscorea bulbifera (Air potato)

These Dioscorea species are widely distributed throughout tropical regions of the world. The presence of Demethylbatatasin IV has been confirmed in plant samples from various geographical locations, including China and Nigeria .

Plant Parts and Extraction

Demethylbatatasin IV is primarily found in the tubers and bulbils of Dioscorea species . The compound can be extracted using various solvents, with methanol extracts frequently employed in research studies . Cold methanol extraction of Dioscorea alata tubers has been specifically documented as an effective method for isolating this compound along with other bioactive constituents .

LigandTotalEnergyVDWHBondElecAverConPair
Demethylbatatasin IV-69.0439-50.1972-18.8467023.8824

These binding energies indicate strong interactions with target receptors, comparable to other established phytochemicals. The relatively high hydrogen bonding contribution (-18.8467) suggests specific and potentially stable interactions with receptor binding pockets.

Analytical Methods and Identification

Several analytical approaches have been employed for the identification and quantification of Demethylbatatasin IV in plant materials and experimental studies.

Chromatographic Techniques

Chromatographic methods are commonly used for the isolation and purification of Demethylbatatasin IV:

  • ZIC-HILIC column chromatography has been specifically recommended for the semi-preparative isolation of the compound from D. alata tubers .

  • Bio-activity guided fractionation has been employed to isolate antimicrobial compounds, including Demethylbatatasin IV, from Dioscorea species .

Spectroscopic Identification

Structure-Activity Relationships and Comparison with Related Compounds

Demethylbatatasin IV belongs to a larger family of stilbenoid compounds found in Dioscorea species, including batatasin III and other related structures. The presence of three hydroxyl groups in specific positions on the bibenzyl scaffold is considered crucial for its biological activities.

The name "Demethylbatatasin IV" suggests it is a demethylated derivative of Batatasin IV, indicating the absence of a methyl group compared to the parent compound. This structural difference may significantly impact its biological activity profile and receptor binding characteristics.

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